molecular formula C18H18N2OS B15104482 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide

Cat. No.: B15104482
M. Wt: 310.4 g/mol
InChI Key: RTJYSWBWZGLTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring attached to a butanamide moiety, with a 4-methylphenyl group as a substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Butanamide Moiety: The benzothiazole derivative is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide linkage.

    Introduction of the 4-Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting skin-whitening properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol
  • 1-(1,3-benzothiazol-2-yl)ethyl[(4-methylphenyl)methyl]amine

Uniqueness

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a butanamide moiety and a 4-methylphenyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)butanamide

InChI

InChI=1S/C18H18N2OS/c1-13-9-11-14(12-10-13)19-17(21)7-4-8-18-20-15-5-2-3-6-16(15)22-18/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,19,21)

InChI Key

RTJYSWBWZGLTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.